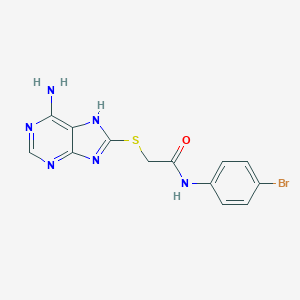![molecular formula C21H18ClNO6S B297297 2-(4-{[3-(2-Chlorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)propanoic acid](/img/structure/B297297.png)
2-(4-{[3-(2-Chlorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-{[3-(2-Chlorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)propanoic acid, also known as CDDO-Me, is a synthetic triterpenoid compound that has gained significant attention in the field of biomedical research due to its potential therapeutic applications. The compound has been shown to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Wirkmechanismus
The exact mechanism of action of 2-(4-{[3-(2-Chlorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)propanoic acid is not fully understood. However, it is believed that the compound exerts its biological effects through the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of genes involved in antioxidant defense and detoxification pathways. This compound has been shown to activate Nrf2 by modifying cysteine residues on the protein Keap1, which in turn leads to the translocation of Nrf2 to the nucleus and the upregulation of its target genes.
Biochemical and Physiological Effects
This compound has been shown to possess a wide range of biochemical and physiological effects. The compound has been shown to inhibit cell proliferation and induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle regulators, the inhibition of signaling pathways, and the induction of oxidative stress. This compound has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. Moreover, the compound has been shown to protect against oxidative stress-induced damage by scavenging free radicals and enhancing antioxidant defense mechanisms.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-{[3-(2-Chlorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)propanoic acid has several advantages for lab experiments. The compound is highly potent and has been shown to possess a wide range of biological activities, making it a valuable tool for studying various diseases and biological processes. Moreover, the compound is relatively stable and can be easily synthesized in large quantities. However, this compound also has some limitations for lab experiments. The compound is highly lipophilic and has poor water solubility, which can limit its bioavailability and make it difficult to administer in vivo. Moreover, the compound has been shown to possess some toxicity at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-(4-{[3-(2-Chlorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)propanoic acid. One area of research is the development of more efficient synthesis methods that can produce the compound in larger quantities and with higher purity. Another area of research is the elucidation of the exact mechanism of action of this compound, which can provide insights into its biological effects and potential therapeutic applications. Moreover, future studies can investigate the potential of this compound as a therapeutic agent in various diseases, including cancer, inflammation, and neurodegenerative disorders. Finally, future research can focus on the development of novel derivatives of this compound with improved pharmacological properties and reduced toxicity.
Synthesemethoden
2-(4-{[3-(2-Chlorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)propanoic acid is synthesized from 2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid (CDDO) through a series of chemical reactions. The synthesis involves the conversion of CDDO to its corresponding alcohol, followed by the introduction of a methoxy group and the formation of a thiazolidine ring. The final product is obtained through the introduction of a chlorobenzyl group and a phenoxypropanoic acid moiety. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
2-(4-{[3-(2-Chlorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)propanoic acid has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. The compound has been shown to possess potent anticancer activity against a wide range of cancer types, including breast, lung, colon, and prostate cancer. This compound has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. Moreover, the compound has been shown to protect against oxidative stress-induced damage by scavenging free radicals and enhancing antioxidant defense mechanisms.
Eigenschaften
Molekularformel |
C21H18ClNO6S |
|---|---|
Molekulargewicht |
447.9 g/mol |
IUPAC-Name |
2-[4-[(Z)-[3-[(2-chlorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]-2-methoxyphenoxy]propanoic acid |
InChI |
InChI=1S/C21H18ClNO6S/c1-12(20(25)26)29-16-8-7-13(9-17(16)28-2)10-18-19(24)23(21(27)30-18)11-14-5-3-4-6-15(14)22/h3-10,12H,11H2,1-2H3,(H,25,26)/b18-10- |
InChI-Schlüssel |
VKNFXBHTWSKDPT-ZDLGFXPLSA-N |
Isomerische SMILES |
CC(C(=O)O)OC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CC3=CC=CC=C3Cl)OC |
SMILES |
CC(C(=O)O)OC1=C(C=C(C=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=CC=C3Cl)OC |
Kanonische SMILES |
CC(C(=O)O)OC1=C(C=C(C=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=CC=C3Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


amino]-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B297215.png)
amino]acetamide](/img/structure/B297217.png)
![4-bromo-N-(4-methylbenzyl)-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide](/img/structure/B297218.png)
amino]acetyl}amino)benzoate](/img/structure/B297220.png)
amino]-N-(3-methoxyphenyl)acetamide](/img/structure/B297221.png)
amino]-N-(2-fluorophenyl)acetamide](/img/structure/B297223.png)
amino]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B297224.png)
amino]-N-(tert-butyl)acetamide](/img/structure/B297225.png)
![1,7,8,9-Tetrachloro-4-(4-ethylphenyl)-10,10-dimethoxy-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione](/img/structure/B297227.png)
![1,7,8,9-Tetrachloro-4-(furan-2-ylmethyl)-10,10-dimethoxy-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione](/img/structure/B297228.png)

![N-[4-(benzyloxy)phenyl]-2-{[(3,4-dimethoxyphenyl)sulfonyl]-4-methoxyanilino}acetamide](/img/structure/B297233.png)
![methyl 2-{8-[bis(4-methylphenyl)methylidene]-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl}benzoate](/img/structure/B297234.png)
![1-(3,5-Dimethylphenyl)-3-{4-[1-(3,5-dimethylphenyl)-2,5-dioxo-3-pyrrolidinyl]-1-piperazinyl}-2,5-pyrrolidinedione](/img/structure/B297236.png)
